Welcome to the BenchChem Online Store!
molecular formula C13H13NO3 B8583479 4-oxo-7-propyl-1H-quinoline-2-carboxylic acid

4-oxo-7-propyl-1H-quinoline-2-carboxylic acid

Cat. No. B8583479
M. Wt: 231.25 g/mol
InChI Key: WKVWVNNBGHLTPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05270309

Procedure details

Treatment of ethyl 7-propyl-4-oxo-1,4-dihydroquinoline-2 carboxylate (0.5 g, Example 1b) with sodium hydroxide (0.309 g), as described in Example 1c, gave 7-propyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (0.4 g), mp>240° C. δ (360 MHz, DMSO-d6) 0.92 (3H, t, CH3), 1.64 (2H, dt, CH2CH3) 2.66 (2H, t, CH2CH2CH3), 6.59 (1H, s, 3-H), 7.20 (1H, dd, 6-H), 7.74 (1H, s, 8-H) and 7.98 (1H, d, 5-H), (Found: C, 64.66; H, 6.08; N, 6.22%. C13H13NO3. 0.6H2O requires C, 64.51; H, 5.91; N, 5.79%).
Name
ethyl 7-propyl-4-oxo-1,4-dihydroquinoline-2 carboxylate
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.309 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:13]=[C:12]2[C:7]([C:8](=[O:19])[CH:9]=[C:10]([C:14]([O:16]CC)=[O:15])[NH:11]2)=[CH:6][CH:5]=1)[CH2:2][CH3:3].[OH-].[Na+]>>[CH2:1]([C:4]1[CH:13]=[C:12]2[C:7]([C:8](=[O:19])[CH:9]=[C:10]([C:14]([OH:16])=[O:15])[NH:11]2)=[CH:6][CH:5]=1)[CH2:2][CH3:3] |f:1.2|

Inputs

Step One
Name
ethyl 7-propyl-4-oxo-1,4-dihydroquinoline-2 carboxylate
Quantity
0.5 g
Type
reactant
Smiles
C(CC)C1=CC=C2C(C=C(NC2=C1)C(=O)OCC)=O
Step Two
Name
Quantity
0.309 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)C1=CC=C2C(C=C(NC2=C1)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.